molecular formula C19H13NO5 B2766520 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide CAS No. 898415-75-3

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide

Cat. No. B2766520
CAS RN: 898415-75-3
M. Wt: 335.315
InChI Key: CSJUDTICUMFRFG-UHFFFAOYSA-N
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Description

“2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide” is a compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The 3D structures can be confirmed by single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds typically involve the reaction of an amino compound with organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined experimentally . The compound’s molecular formula is C19H13NO5 and its molecular weight is 335.315.

Scientific Research Applications

Construction of Benzofuran-3(2H)-one Scaffolds

An unprecedented synthesis of valuable benzofuran-3(2H)-one scaffolds with a quaternary center was achieved through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids. This method facilitates the simultaneous construction of the benzofuran motif containing a C2 quaternary center and a C3 carbonyl group, showcasing the compound's utility in complex organic synthesis (Yuan et al., 2019).

Redox-Neutral Annulation and Ring Opening

A cascade [3 + 2] annulation and ring opening of N-aryloxyacetamides with 1-alkynylcyclobutanols via Rh(III)-catalyzed redox-neutral C-H/C-C activations were achieved, providing an efficient and regioselective approach to benzofuran derivatives. This process demonstrates the compound's role in facilitating complex reaction cascades with good functional group compatibility and high yields (Pan et al., 2019).

Palladium-catalyzed Synthesis of α-benzofuranyl/indolylacetamides

A novel palladium-catalyzed approach to 2-benzofuranyl/indolylacetamides from 1-(o-hydroxy/aminophenyl)propargylic alcohols and isocyanides showcases a cascade that includes oxy/aminopalladation, isocyanide insertion, and 1,4-hydroxyl migration. This method highlights the compound's importance in constructing complex molecules under mild conditions without the need for an oxidant or ligand, enhancing the reaction's functional tolerance (Thirupathi et al., 2014).

Synthesis in Medium of PEG

The synthesis of 2-[4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide through reactions of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400 was accomplished. This method is noted for its advantages of good yields, less pollution, simple operation, and environmental friendliness, indicating the compound's utility in greener synthesis routes (Wang Sheng-qing, 2010).

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . The compound’s interaction with its targets likely involves binding to or modulating the activity of these targets, leading to changes in cellular processes and responses.

Biochemical Pathways

For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may influence pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have potential effects on cell growth, immune response, oxidative stress balance, and viral replication .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c20-18(21)10-23-12-5-6-16-13(8-12)14(9-19(22)25-16)17-7-11-3-1-2-4-15(11)24-17/h1-9H,10H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUDTICUMFRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327772
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

898415-75-3
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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